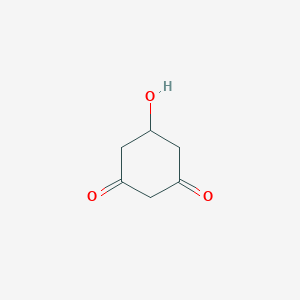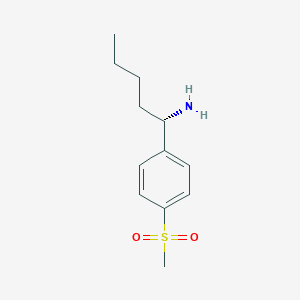
6-Isopropoxyisoindolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isopropoxyisoindolin-1-one is a heterocyclic compound characterized by an isoindolinone core with an isopropoxy group attached at the 6th position. This compound is part of the isoindolinone family, which is known for its diverse biological and pharmaceutical applications. Isoindolinones are notable for their structural complexity and potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropoxyisoindolin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-alkynylbenzoic acids with primary amines, leading to the formation of isoindolinone derivatives through oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts . Another approach involves the use of ultrasonic irradiation to enhance reaction rates and yields .
Industrial Production Methods: Industrial production of this compound may leverage scalable synthetic routes such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and reaction conditions is optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Isopropoxyisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindolinone derivatives.
Reduction: Reduction reactions can convert isoindolinones to their respective amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoindolinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted isoindolinones, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
6-Isopropoxyisoindolin-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound finds applications in the development of polymers, dyes, and photochromic materials.
Wirkmechanismus
The mechanism of action of 6-Isopropoxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. For example, isoindolinone derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
- 6-Aminomethylisoindolin-1-one
- 3-Hydroxyisoindolin-1-one
- N-isoindoline-1,3-dione
Comparison: 6-Isopropoxyisoindolin-1-one is unique due to its isopropoxy group, which imparts distinct chemical and biological properties. Compared to 6-Aminomethylisoindolin-1-one, which is primarily used as an intermediate in therapeutic agent synthesis , this compound has broader applications in both medicinal chemistry and industrial processes. The presence of the isopropoxy group enhances its reactivity and potential for functionalization.
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
6-propan-2-yloxy-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C11H13NO2/c1-7(2)14-9-4-3-8-6-12-11(13)10(8)5-9/h3-5,7H,6H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
ALIXXYFICKQOGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC2=C(CNC2=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


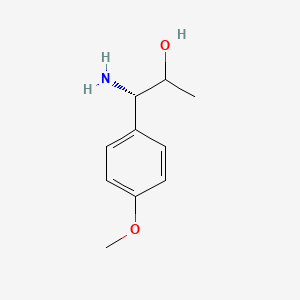
![Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate](/img/structure/B13050908.png)

![(3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050924.png)
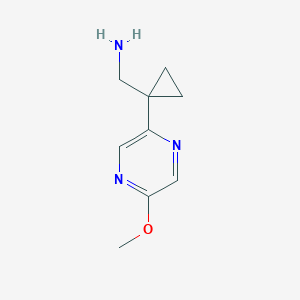

![4',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13050931.png)
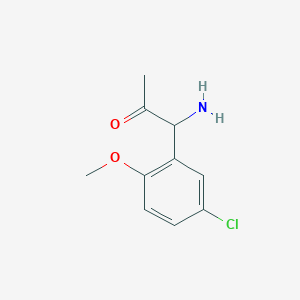
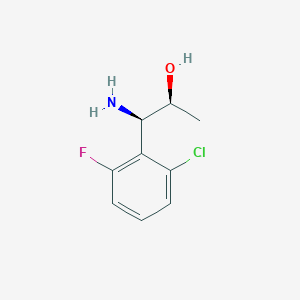
![4-[(dimethylamino)methylidene]-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B13050940.png)

